molecular formula C21H23N3O2S B303583 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

货号 B303583
分子量: 381.5 g/mol
InChI 键: XBLIVLCBAHPULH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide, also known as AMT-130, is a small molecule drug that has been developed for the treatment of Huntington's disease. Huntington's disease is a genetic disorder that causes the progressive breakdown of nerve cells in the brain, leading to severe physical and cognitive disabilities.

作用机制

3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide works by targeting the mutant huntingtin protein, which is responsible for the development of Huntington's disease. The drug is designed to selectively bind to the RNA molecule that codes for the mutant huntingtin protein, leading to its degradation and subsequent reduction in levels. By reducing the levels of the mutant huntingtin protein, 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide can slow down or even halt the progression of Huntington's disease.
Biochemical and Physiological Effects:
3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical models of Huntington's disease. These include the reduction of mutant huntingtin protein levels, the improvement of motor function, and the reduction of brain cell loss. In addition, 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.

实验室实验的优点和局限性

One of the main advantages of 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is its specificity for the mutant huntingtin protein. This means that the drug can selectively target the disease-causing protein, without affecting other proteins in the body. In addition, 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to be effective in preclinical models of Huntington's disease, which suggests that it may have therapeutic potential in humans.
One of the main limitations of 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is its complex synthesis method, which requires specialized equipment and expertise. In addition, the drug is still in the early stages of development and has not yet been tested in humans, which means that its safety and efficacy in humans are not yet known.

未来方向

There are several future directions for the development of 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide. These include:
1. Clinical trials: The drug is currently undergoing clinical trials to evaluate its safety and efficacy in humans. The results of these trials will determine whether the drug can be approved for use in patients with Huntington's disease.
2. Optimization of synthesis method: The synthesis method for 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide could be optimized to make it more efficient and cost-effective.
3. Combination therapy: 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide could be combined with other drugs to enhance its therapeutic effects and reduce the risk of side effects.
4. Development of other RNA-targeting drugs: The success of 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has opened up new avenues for the development of other RNA-targeting drugs for the treatment of genetic disorders.
Conclusion:
3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a promising drug for the treatment of Huntington's disease. Its specificity for the mutant huntingtin protein and its ability to reduce its levels make it a potentially effective therapy for this devastating disease. Further research is needed to determine its safety and efficacy in humans, but the early results are promising.

合成方法

The synthesis of 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide involves a series of chemical reactions that are carried out in a laboratory. The starting materials for the synthesis are commercially available chemicals, which are then transformed into the final product through a sequence of chemical reactions. The synthesis of 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex process that requires specialized equipment and expertise.

科学研究应用

3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been extensively studied in preclinical models of Huntington's disease. These studies have shown that 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide can effectively reduce the levels of the mutant huntingtin protein, which is the underlying cause of Huntington's disease. In addition, 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to improve motor function and reduce the loss of brain cells in preclinical models of the disease.

属性

产品名称

3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

分子式

C21H23N3O2S

分子量

381.5 g/mol

IUPAC 名称

6-amino-N-(2-methoxyphenyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C21H23N3O2S/c1-26-17-11-7-6-10-16(17)23-20(25)19-18(22)14-12-13-8-4-2-3-5-9-15(13)24-21(14)27-19/h6-7,10-12H,2-5,8-9,22H2,1H3,(H,23,25)

InChI 键

XBLIVLCBAHPULH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=CC4=C(CCCCCC4)N=C3S2)N

规范 SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C4CCCCCCC4=C3)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。